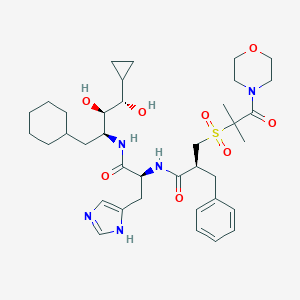
Ciprokiren
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ciprokiren is a widely researched and studied compound that has shown great potential in the field of pharmaceuticals. It is a renin inhibitor that has been found to have a significant impact on the renin-angiotensin-aldosterone system (RAAS), which plays a crucial role in regulating blood pressure and fluid balance in the body.
Mécanisme D'action
Ciprokiren works by inhibiting the activity of renin, which is an enzyme that plays a crucial role in the Ciprokiren. Renin converts angiotensinogen to angiotensin I, which is then converted to angiotensin II by angiotensin-converting enzyme (ACE). Angiotensin II is a potent vasoconstrictor that increases blood pressure and fluid retention in the body. By inhibiting the activity of renin, Ciprokiren reduces the production of angiotensin II, leading to a decrease in blood pressure and fluid retention.
Effets Biochimiques Et Physiologiques
Ciprokiren has been found to have various biochemical and physiological effects on the body. It has been shown to reduce blood pressure and improve renal function in animal models of hypertension and heart failure. It has also been found to improve endothelial function and reduce oxidative stress in these models. Additionally, Ciprokiren has been found to have anti-inflammatory and anti-fibrotic effects in animal models of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
Ciprokiren has several advantages for lab experiments. It is a potent and selective inhibitor of renin, which makes it an ideal tool for studying the Ciprokiren. It has also been extensively studied in animal models of cardiovascular disease, which provides a wealth of data for researchers to draw upon. However, there are also some limitations to using Ciprokiren in lab experiments. It is a relatively new compound, and there is still much that is not known about its long-term effects. Additionally, it can be difficult and expensive to synthesize, which may limit its availability for some researchers.
Orientations Futures
There are several future directions for research on Ciprokiren. One area of interest is its potential use in the treatment of hypertension and heart failure in humans. Clinical trials are currently underway to evaluate the safety and efficacy of Ciprokiren in these patient populations. Additionally, researchers are interested in exploring the potential of Ciprokiren as a tool for studying the Ciprokiren and its role in cardiovascular disease. Finally, there is also interest in developing new and more efficient methods for synthesizing Ciprokiren, which could make it more readily available for researchers.
Méthodes De Synthèse
The synthesis of Ciprokiren involves a series of steps that utilize various chemical reagents and solvents. The process begins with the reaction of 2,6-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,6-dimethoxyphenylacetonitrile to form the corresponding amide. The amide is then reduced using lithium aluminum hydride to form the corresponding alcohol, which is then reacted with 4-chlorobenzyl chloride to form the final product, Ciprokiren.
Applications De Recherche Scientifique
Ciprokiren has been extensively studied for its potential use in the treatment of hypertension, heart failure, and other cardiovascular diseases. It has been found to be a potent inhibitor of renin, which is a key enzyme in the Ciprokiren. The Ciprokiren plays a crucial role in regulating blood pressure and fluid balance in the body, and dysregulation of this system can lead to various cardiovascular diseases.
Propriétés
Numéro CAS |
143631-62-3 |
|---|---|
Nom du produit |
Ciprokiren |
Formule moléculaire |
C37H55N5O8S |
Poids moléculaire |
729.9 g/mol |
Nom IUPAC |
(2S)-2-benzyl-N-[(2S)-1-[[(2S,3R,4S)-1-cyclohexyl-4-cyclopropyl-3,4-dihydroxybutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-3-(2-methyl-1-morpholin-4-yl-1-oxopropan-2-yl)sulfonylpropanamide |
InChI |
InChI=1S/C37H55N5O8S/c1-37(2,36(47)42-15-17-50-18-16-42)51(48,49)23-28(19-25-9-5-3-6-10-25)34(45)41-31(21-29-22-38-24-39-29)35(46)40-30(20-26-11-7-4-8-12-26)33(44)32(43)27-13-14-27/h3,5-6,9-10,22,24,26-28,30-33,43-44H,4,7-8,11-21,23H2,1-2H3,(H,38,39)(H,40,46)(H,41,45)/t28-,30+,31+,32+,33-/m1/s1 |
Clé InChI |
PODHJNNUGIBMOP-HOQQKOLYSA-N |
SMILES isomérique |
CC(C)(C(=O)N1CCOCC1)S(=O)(=O)C[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CC4CCCCC4)[C@H]([C@H](C5CC5)O)O |
SMILES |
CC(C)(C(=O)N1CCOCC1)S(=O)(=O)CC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4CCCCC4)C(C(C5CC5)O)O |
SMILES canonique |
CC(C)(C(=O)N1CCOCC1)S(=O)(=O)CC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CC4CCCCC4)C(C(C5CC5)O)O |
Synonymes |
ciprokiren Ro 44-9375 Ro-44-9375 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




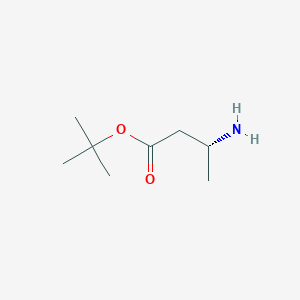
![6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B138263.png)
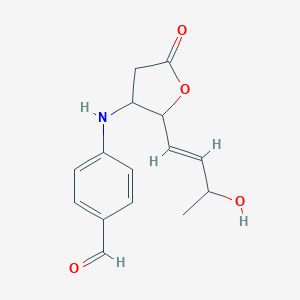
![(S)-Methyl 2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)-3-methylbutanoate hydrochloride](/img/structure/B138267.png)
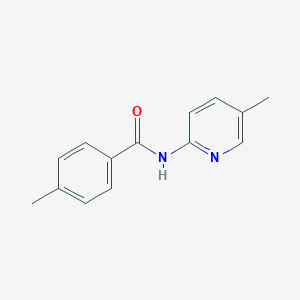

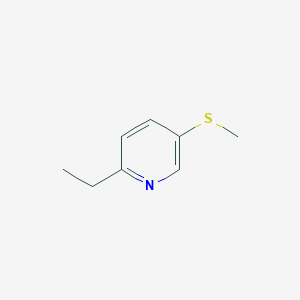
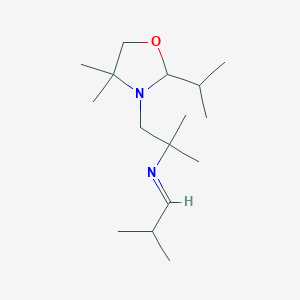
![2-Ethenyl-4-methyl-1-oxaspiro[2.4]heptane](/img/structure/B138287.png)



